3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-ylamine
Description
3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-ylamine (CAS: 339008-32-1) is an imidazo[1,2-a]pyridine derivative with the molecular formula C₁₃H₁₀ClN₃ and a molecular weight of 243.70 g/mol . The compound features a 4-chlorophenyl group at position 3 and an amine group at position 8 of the imidazo[1,2-a]pyridine core. This structure positions it as a versatile intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and other bioactive molecules. Its halogenated aromatic ring and polar amine substituent contribute to unique physicochemical and pharmacological properties, making it a subject of interest in drug discovery .
Properties
IUPAC Name |
3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c14-10-5-3-9(4-6-10)12-8-16-13-11(15)2-1-7-17(12)13/h1-8H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBJYIVBMSSSNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-ylamine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This step often involves a cross-coupling reaction, such as Suzuki or Heck coupling, using a 4-chlorophenyl halide and a suitable catalyst.
Amination at the 8-position:
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-ylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are used under conditions such as heating or catalysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods:
The synthesis of 3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-ylamine typically involves several key steps:
- Formation of the Imidazo[1,2-a]pyridine Core : Achieved through cyclization reactions under acidic or basic conditions.
- Introduction of the 4-Chlorophenyl Group : Often performed via cross-coupling reactions such as Suzuki or Heck coupling.
- Amination at the 8-Position : This step finalizes the formation of the compound.
Chemical Properties:
- Molecular Formula : C₁₃H₁₀ClN₃
- Molecular Weight : 243.7 g/mol
- The compound exhibits distinct chemical reactivity, including oxidation to form N-oxides and various substitution reactions to introduce different functional groups.
Chemistry
This compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.
Biology
In biological research, this compound is utilized to study enzyme interactions and biological pathways. Its ability to inhibit specific enzymes makes it valuable for investigating cellular mechanisms.
Medicine
The compound has garnered attention in medicinal chemistry for its potential as a pharmacophore in drug discovery:
- Antimicrobial Activity : Research indicates its efficacy against various bacterial strains.
- Anticancer Properties : Studies have explored its role in inhibiting cancer cell proliferation, particularly in gastrointestinal stromal tumors (GISTs) by targeting c-KIT kinase mutations .
Anticancer Research
A study highlighted the effectiveness of this compound derivatives in inhibiting growth in cancer cell lines. The compound demonstrated significant cytotoxicity against GIST cells with IC50 values indicating potent activity .
Enzyme Inhibition Studies
Research has shown that this compound can inhibit specific enzymes involved in cancer progression. For instance, it targets the c-KIT receptor tyrosine kinase, which is crucial in several cancers . The inhibition profile suggests that it may be effective against both wild-type and mutant forms of the kinase.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-ylamine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Key Observations:
- Substituent Position : The placement of the chlorophenyl group (position 2 vs. 3) significantly alters electronic and steric profiles. For example, 2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine () may exhibit distinct binding modes compared to the target compound due to positional isomerism.
- Electron-Donating vs. Withdrawing Groups : Methoxy () and methylsulfanyl () substituents enhance solubility or modulate electron density, whereas the chloro group (electron-withdrawing) may improve target engagement in hydrophobic pockets.
- Amine Functionalization: The 8-amino group in the target compound allows for further derivatization (e.g., benzimidazole conjugation in ), expanding its utility in prodrug design.
Physicochemical Properties
LogD and Solubility :
- The target compound’s LogD (lipophilicity) is influenced by the 4-chlorophenyl group, which increases hydrophobicity. In contrast, analogs with methoxy groups () or sulfanyl groups () exhibit improved aqueous solubility.
- Salts like imidazo[1,2-a]pyridin-8-amine dihydrochloride (CAS: 235106-56-6, ) demonstrate enhanced solubility for in vivo applications.
Thermal Stability :
- Derivatives with bulky substituents (e.g., phenethyl in ) may exhibit lower melting points due to disrupted crystal packing.
Biological Activity
3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-ylamine is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets. The molecular formula is C13H10ClN3, and it has a molecular weight of 243.7 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological pathways. It is hypothesized that this compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The presence of the 4-chlorophenyl group enhances lipophilicity, facilitating better interaction with lipid membranes and biological targets .
Anticancer Activity
Several studies have investigated the anticancer properties of imidazo[1,2-a]pyridine derivatives, including this compound. Research indicates that compounds in this class exhibit potent activity against various cancer cell lines.
Case Studies
- Colon Cancer Cell Lines : A study demonstrated that imidazo[1,2-a]pyridines exhibited excellent activity against colon cancer cell lines HT-29 and Caco-2 while showing minimal toxicity to normal white blood cells. The mechanism involved the initiation of apoptosis through cytochrome c release and caspase activation .
- Breast Cancer Cell Line : Another investigation focused on the effects of related imidazo[1,2-a]pyridine compounds on the HCC1937 breast cancer cell line. The study revealed that treatment with these compounds resulted in significant cell cycle arrest and apoptosis, with key proteins such as p53 being upregulated .
Antimicrobial Properties
In addition to anticancer activity, this compound has been explored for its antimicrobial properties. Research suggests that it may serve as a potential pharmacophore in drug discovery aimed at combating microbial infections .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings related to the modification of this compound and its biological implications:
Q & A
Q. What are the standard synthetic routes for 3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-ylamine, and how can intermediates be validated?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[1,2-a]pyridine core via cyclization of 2-aminopyridine derivatives with α-haloketones or aldehydes. The 4-chlorophenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Key intermediates (e.g., brominated precursors) should be validated using -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity . Reaction conditions (e.g., temperature, solvent, catalyst) must be optimized using design of experiments (DoE) to minimize side products .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how do they resolve structural ambiguities?
- Methodological Answer :
- X-ray crystallography provides definitive confirmation of the molecular structure, including bond angles and substituent positions, as demonstrated in studies of ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate .
- 2D-NMR (COSY, HSQC, HMBC) resolves ambiguities in aromatic proton assignments, particularly distinguishing between regioisomers.
- FT-IR confirms functional groups (e.g., amine stretches at ~3300 cm) .
Q. How should researchers design preliminary biological activity screens for this compound?
- Methodological Answer : Prioritize assays aligned with known activities of imidazo[1,2-a]pyridines, such as kinase inhibition (e.g., JAK/STAT pathway) or antimicrobial activity. Use in vitro models (e.g., cancer cell lines, bacterial strains) with dose-response curves (IC/MIC). Include positive controls (e.g., Zolpidem for GABA receptor binding) and validate results via triplicate experiments with statistical analysis (p < 0.05) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer :
- Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states to identify energetically favorable routes .
- Machine learning (e.g., ICReDD’s approach) analyzes historical reaction data to recommend optimal catalysts (e.g., Pd/C for coupling) and solvent systems (e.g., DMF/HO) .
- Molecular docking screens substituent effects on target binding (e.g., kinase active sites) to prioritize synthetic targets .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Compare datasets using standardized metrics (e.g., IC normalized to cell viability assays).
- Proteomic profiling : Identify off-target interactions (e.g., unintended kinase inhibition) via mass spectrometry-based pull-down assays.
- Structural analogs : Synthesize derivatives (e.g., fluorophenyl or methylamine variants) to isolate structure-activity relationships (SAR) .
Q. How can researchers elucidate the mechanism of action for observed anticancer activity?
- Methodological Answer :
- Transcriptomics : RNA sequencing of treated vs. untreated cells identifies dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2).
- Kinase profiling : Use immobilized kinase panels to quantify inhibition (e.g., EGFR, BRAF).
- In vivo models : Validate efficacy in xenograft mice, monitoring tumor volume and biomarkers (e.g., phosphorylated ERK) .
Experimental Design & Data Analysis
Q. What statistical approaches are recommended for optimizing reaction yields?
- Methodological Answer : Apply response surface methodology (RSM) within DoE frameworks to model interactions between variables (e.g., temperature, catalyst loading). Use central composite designs (CCD) or Box-Behnken matrices to identify optimal conditions. Validate models via ANOVA (R > 0.9) .
Q. How should stability studies be structured to assess compound degradation under varying conditions?
- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Identify degradation products via LC-MS and propose degradation pathways (e.g., hydrolysis of the amine group). Use Arrhenius equations to extrapolate shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
